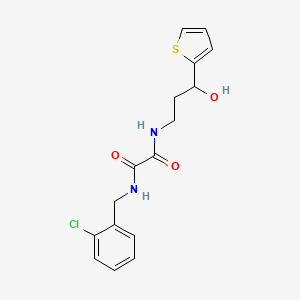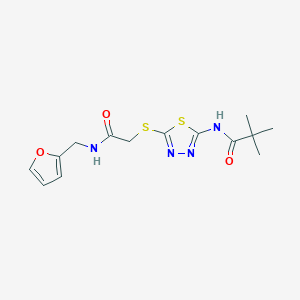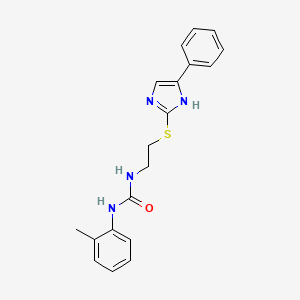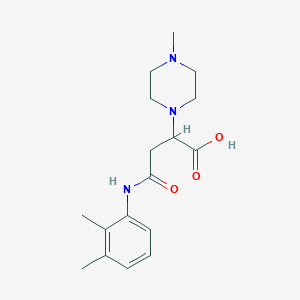
(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant and anxiolytic medication. It was first synthesized in 1972 by Eli Lilly and Company and was approved by the FDA in 1987. Fluoxetine is widely used in the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder.
Wirkmechanismus
Fluoxetine selectively inhibits the reuptake of serotonin in the presynaptic neuron, leading to increased serotonin levels in the synaptic cleft. The increased serotonin levels activate postsynaptic receptors, leading to improved mood and reduced anxiety.
Biochemical and Physiological Effects:
Fluoxetine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This effect is believed to contribute to the drug's antidepressant and anxiolytic effects. Fluoxetine has also been shown to reduce the levels of inflammatory cytokines, which have been implicated in the pathogenesis of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
Fluoxetine is widely used in laboratory experiments to study the effects of serotonin on various physiological and biochemical processes. The drug's selectivity for serotonin reuptake makes it a useful tool for studying the role of serotonin in the brain. However, (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine has been shown to have off-target effects on other neurotransmitters, such as dopamine and norepinephrine, which may complicate the interpretation of results.
Zukünftige Richtungen
Future research on (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine may focus on identifying the genetic and environmental factors that influence the drug's efficacy and side effects. Additionally, studies may investigate the use of (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine in combination with other medications or therapies to improve treatment outcomes. Finally, research may explore the potential use of (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine in the treatment of other disorders, such as post-traumatic stress disorder and social anxiety disorder.
Conclusion:
In conclusion, (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine, or (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine, is a selective serotonin reuptake inhibitor used in the treatment of various psychiatric disorders. The drug's ability to selectively inhibit serotonin reuptake has been shown to improve mood, reduce anxiety, and decrease the frequency and severity of panic attacks. Fluoxetine has been extensively studied for its efficacy and safety, and future research may focus on improving treatment outcomes and identifying new therapeutic applications.
Synthesemethoden
The synthesis of (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine involves the reaction of 4-chlorobenzotrifluoride with N-methyl-3-(4-methylpiperidin-1-yl) propan-1-amine in the presence of base and a palladium catalyst. The reaction yields (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine, which is then purified and formulated into various dosage forms.
Wissenschaftliche Forschungsanwendungen
Fluoxetine has been extensively studied for its efficacy in the treatment of various psychiatric disorders. The drug's ability to selectively inhibit the reuptake of serotonin has been shown to improve mood, reduce anxiety, and decrease the frequency and severity of panic attacks. Fluoxetine has also been found to be effective in the treatment of bulimia nervosa, reducing the frequency of binge-eating and purging behaviors.
Eigenschaften
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLKPEMBTBLDPI-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2833979.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2833983.png)

![(1R,5S)-N-(2-methoxyethyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2833985.png)



![N-[1-(3,5-Dichloropyridin-2-yl)oxy-2-methylpropan-2-yl]oxirane-2-carboxamide](/img/structure/B2833992.png)





![2-(4-Formylphenoxy)-N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2834001.png)